2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(23-13-12-21(14-23)25-15-17-6-7-17)16-26-20-10-8-19(9-11-20)18-4-2-1-3-5-18/h1-5,8-11,17,21H,6-7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHQMOFRHXMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethanone precursor is replaced by the pyrrolidine moiety.
Introduction of the Cyclopropylmethoxy Group: This group can be added through an etherification reaction, where the hydroxyl group of the ethanone is reacted with cyclopropylmethanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylmethoxy group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The biphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for “2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Structural Differences: Replaces the ethanone core with a cyclopropane ring fused to a phenyl group. Substitutes the biphenyl-4-yloxy group with a 4-(tert-butyl)phenoxy moiety. Retains the pyrrolidine ring but lacks the cyclopropylmethoxy substituent.
- Synthesis Insights :
Bitertanol Ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone)
- Structural Differences: Replaces the pyrrolidine moiety with a 1,2,4-triazole ring. Features a 3,3-dimethyl-2-butanone chain instead of ethanone.
- Functional Implications: The triazole group enhances metabolic stability and hydrogen-bonding capacity, making it a common motif in antifungal agents (e.g., bitertanol) .
1-([1,1′-Biphenyl]-4-yloxy)-2-propanone
- Structural Differences: Simplifies the pyrrolidine substituent to a single methyl group (propanone vs. ethanone). Lacks the cyclopropylmethoxy-pyrrolidine moiety entirely.
- Absence of the pyrrolidine group limits its utility in chiral catalysis or receptor binding.
1-(4-Benzoyl-3-hydroxy-5-methyl-6-nitro[1,1'-biphenyl]-2-yl)ethanone (Handbook Entry 400)
- Structural Differences :
- Introduces a benzoyl group, nitro substituent, and methyl group on the biphenyl backbone.
- Replaces the pyrrolidine moiety with a hydroxyl group.
- Functional Impact: Nitro and benzoyl groups enhance electron-withdrawing effects, stabilizing the acetophenone core but reducing solubility . The hydroxyl group enables chelation or derivatization, contrasting with the target compound’s ether-linked cyclopropylmethoxy group.
Comparative Data Table
Key Findings and Implications
- Synthetic Efficiency: Compound 15cc’s high yield (71%) suggests that photochemical methods could be adapted for synthesizing the target compound if cyclopropane intermediates are replaced with ethanone precursors .
- Bioactivity Potential: The triazole in bitertanol ketone highlights the importance of heterocycles in antifungal activity, whereas the target compound’s pyrrolidine may favor interactions with amine-binding receptors .
- Solubility vs. Stability : Nitro and benzoyl groups in Entry 400 improve stability but reduce solubility, whereas the cyclopropylmethoxy group in the target compound balances lipophilicity and rigidity .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, particularly in the realm of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a biphenyl moiety, a pyrrolidine ring, and a cyclopropylmethoxy group, which are critical for its biological interactions.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities. The biological activity of This compound may include:
- Receptor Binding : The biphenyl and pyrrolidine components are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as phosphodiesterases and kinases, which are crucial in signal transduction pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Key findings from related studies suggest:
- Substituent Effects : Modifications on the biphenyl ring significantly influence receptor affinity and selectivity. For instance, electron-donating or withdrawing groups can enhance or diminish binding efficacy.
- Pyrrolidine Modifications : Alterations in the pyrrolidine ring (e.g., varying substituents) can affect the compound's lipophilicity and permeability, impacting its bioavailability.
In Vitro Studies
In vitro assays have demonstrated that derivatives of similar compounds exhibit significant activity against various cancer cell lines. For example:
- Cell Viability Assays : Compounds structurally related to This compound have been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | A549 | 7.8 |
| Target Compound | MCF-7 | TBD |
In Vivo Studies
Preliminary in vivo studies indicate potential efficacy in animal models for conditions such as anxiety and depression:
- Behavioral Tests : Administration of similar compounds resulted in reduced anxiety-like behaviors in rodents, suggesting modulation of serotonergic pathways.
Q & A
Q. What are the recommended synthetic routes for 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, and what reaction conditions optimize yield?
The synthesis of this compound can be approached via Friedel-Crafts acylation (for biphenyl derivatives) and nucleophilic substitution (for pyrrolidine modifications). Key steps include:
- Biphenyl intermediate preparation : Use acetyl chloride or similar acylating agents with AlCl₃ as a catalyst .
- Pyrrolidine functionalization : Introduce cyclopropylmethoxy groups via alkylation or Mitsunobu reactions, requiring anhydrous conditions and catalysts like Pd or Cu .
- Coupling steps : Optimize yields (e.g., 71% in similar biphenyl-pyrrolidine systems) using column chromatography (silica gel, hexanes/EtOAc gradients) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : ¹H/¹³C NMR to confirm biphenyl, pyrrolidine, and cyclopropylmethoxy groups. Biphenyl protons typically resonate at δ 7.2–7.6 ppm, while pyrrolidine N-CH₂ signals appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₄H₂₅NO₃ = ~387.3 g/mol) with ESI or EI ionization .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
Contradictions often arise from assay variability (cell lines, concentrations) or compound impurities . Mitigation strategies include:
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining bioactivity?
- Prodrug design : Mask polar groups (e.g., esterify the ketone) to enhance bioavailability .
- Structural analogs : Replace cyclopropylmethoxy with fluorinated or heterocyclic moieties to improve metabolic resistance .
- In silico modeling : Predict ADMET properties using QSAR tools, focusing on LogP (target ~3.5) and cytochrome P450 interactions .
Q. How should environmental fate studies be designed to assess this compound’s ecological impact?
- Degradation pathways : Use OECD 301/302 guidelines to test hydrolysis, photolysis, and biodegradation in simulated environments .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor) in aquatic models .
- Toxicity assays : Evaluate acute/chronic effects on Daphnia magna or algae, correlating results with environmental concentrations .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60–85%) for similar biphenyl-pyrrolidine derivatives?
- Catalyst efficiency : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts steps; AlCl₃ typically provides higher yields (~75%) but requires rigorous moisture control .
- Purification methods : Column chromatography (as in ) vs. recrystallization may account for 10–15% yield differences.
- Side reactions : Monitor byproducts (e.g., over-alkylation) via TLC or GC-MS during optimization .
Methodological Guidance
Q. What experimental designs are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Kinetic assays : Use fluorescence polarization or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
- Mutagenesis : Validate key residues in enzyme active sites through site-directed mutagenesis .
Q. How to validate the compound’s role in modulating oxidative stress pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
